molecular formula C16H16N2O5S2 B5130788 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine

2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine

Cat. No. B5130788
M. Wt: 380.4 g/mol
InChI Key: PEYYWPOZIVEQBO-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine, also known as MN-TZD-1, is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is through the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of cortisol. 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in glucose metabolism and adipogenesis.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease. 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine has also been shown to have anti-oxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine for lab experiments is its broad range of potential applications. 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine has been shown to have effects in multiple disease models, making it a versatile compound for scientific research. However, one limitation of 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine. One area of interest is in the development of 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine derivatives with improved solubility and bioavailability. Another potential direction is in the investigation of the mechanisms underlying 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine's neuroprotective effects, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine's anti-cancer and anti-inflammatory effects, with the goal of developing new treatments for these diseases.

Synthesis Methods

2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine can be synthesized using a multistep process that involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. This intermediate is then reacted with 3-nitrobenzenesulfonyl chloride to produce the final product, 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine.

Scientific Research Applications

2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine has been studied for its potential applications in a variety of scientific research fields, including cancer research, inflammation, and diabetes. In cancer research, 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Inflammation is a key component of many diseases, and 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine has been shown to have anti-inflammatory effects in animal models. In diabetes research, 2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

properties

IUPAC Name

2-(4-methoxyphenyl)-3-(3-nitrophenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-23-14-7-5-12(6-8-14)16-17(9-10-24-16)25(21,22)15-4-2-3-13(11-15)18(19)20/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYYWPOZIVEQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-3-(3-nitrobenzenesulfonyl)-1,3-thiazolidine

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